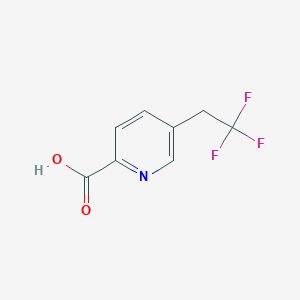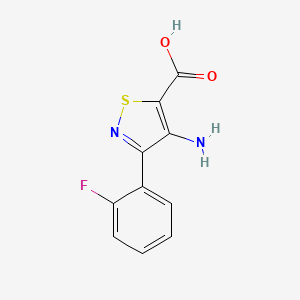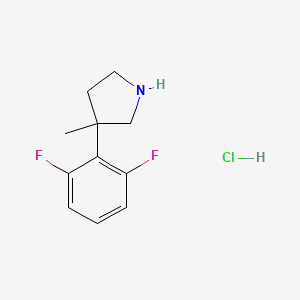
Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate is a chemical compound characterized by a pyrrolidine ring substituted with a hydroxyphenylmethyl group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyphenylmethyl group can be introduced via nucleophilic substitution reactions, and the esterification of the carboxylic acid group can be achieved using methanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction conditions and minimizing by-products .
化学反応の分析
Types of Reactions
Methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance binding affinity through its conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry as a scaffold for drug development.
Indole derivatives: Widely studied for their diverse biological activities.
Thiophene derivatives: Utilized in various industrial applications due to their unique chemical properties.
Uniqueness
Methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The combination of the hydroxyphenyl group and the pyrrolidine ring provides a versatile framework for the development of new therapeutic agents and functional materials .
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)12-7-4-10(14-12)8-9-2-5-11(15)6-3-9/h2-3,5-6,10,12,14-15H,4,7-8H2,1H3 |
InChIキー |
YLPSSFPWKMJQJV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(N1)CC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)










![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)
